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molecular formula C12H12FNO3 B8624044 1-((4-Fluorophenyl)(methyl)carbamoyl)cyclopropanecarboxylic acid

1-((4-Fluorophenyl)(methyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No. B8624044
M. Wt: 237.23 g/mol
InChI Key: ZMZIFNJZAFDVFO-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

Using a procedure analogous to Example B1, 1,1-cyclopropanedicarboxylic acid (2 g, 15.37 mmol), Et3N (2.14 mL, 15.4 mmol), thionyl chloride (1.12 mL, 15.4 mmol), and 4-fluoro-N-methylaniline (1.83 g, 14.6 mmol) were combined to provide 1-((4-fluorophenyl)(methyl)carbamoyl)cyclopropanecarboxylic acid (2.79 g, 72% yield). MS (ESI) m/z: 260.0 (M+Na+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4](O)=[O:5])[CH2:3][CH2:2]1.CCN(CC)CC.S(Cl)(Cl)=O.[F:21][C:22]1[CH:29]=[CH:28][C:25]([NH:26][CH3:27])=[CH:24][CH:23]=1>>[F:21][C:22]1[CH:29]=[CH:28][C:25]([N:26]([CH3:27])[C:4]([C:1]2([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]2)=[O:5])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Step Two
Name
Quantity
2.14 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
1.83 g
Type
reactant
Smiles
FC1=CC=C(NC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N(C(=O)C1(CC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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